molecular formula C9H11NO4S B2545159 4-Acetamidophenyl methanesulfonate CAS No. 219319-55-8

4-Acetamidophenyl methanesulfonate

Cat. No.: B2545159
CAS No.: 219319-55-8
M. Wt: 229.25
InChI Key: UXIAKHQKXGYHCA-UHFFFAOYSA-N
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Description

4-Acetamidophenyl methanesulfonate is an organic compound with the molecular formula C9H11NO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further substituted with a methanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl methanesulfonate typically involves the reaction of 4-acetamidophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-Acetamidophenol+Methanesulfonyl chloride4-Acetamidophenyl methanesulfonate+HCl\text{4-Acetamidophenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Acetamidophenol+Methanesulfonyl chloride→4-Acetamidophenyl methanesulfonate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophenyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The acetamido group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

    Reduction: Formation of amines from the acetamido group.

Scientific Research Applications

4-Acetamidophenyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Acetamidophenyl Sulfate: Similar structure but with a sulfate group instead of a methanesulfonate group.

    4-Acetamidophenyl Phosphate: Contains a phosphate group in place of the methanesulfonate group.

    4-Acetamidophenyl Benzenesulfonate: Features a benzenesulfonate group instead of a methanesulfonate group.

Uniqueness: 4-Acetamidophenyl methanesulfonate is unique due to its specific reactivity and stability under various conditions. The methanesulfonate group provides a good leaving group for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

4-Acetamidophenyl methanesulfonate is a compound that exhibits significant biological activity, primarily as a chromogenic substrate in various enzymatic assays. This article explores its biochemical properties, mechanisms of action, and implications in research and therapeutic applications.

This compound is characterized by its sulfonate group, which enhances its solubility and reactivity in biological systems. Its structural formula can be represented as follows:

C9H11NO3S\text{C}_9\text{H}_{11}\text{N}\text{O}_3\text{S}

This compound is often utilized in enzyme-linked assays due to its ability to undergo colorimetric changes upon enzymatic action, providing a visual cue for measuring enzyme activity.

Target Enzymes

The primary biological activity of this compound involves its interaction with specific enzymes such as trypsin and chymotrypsin. These enzymes cleave the compound, leading to a measurable color change that can be quantified spectrophotometrically.

Biochemical Pathways

As a chromogenic substrate, this compound participates in various biochemical pathways. It is involved in the modulation of protease activity, which is crucial for cellular signaling and apoptosis. The compound has been shown to influence gene expression related to inflammatory responses and cell proliferation.

Cellular Impact

The compound's interaction with target enzymes affects various cell types, influencing cellular metabolism and signaling pathways. Studies indicate that it can upregulate genes associated with inflammation while downregulating those linked to cell growth.

Dosage-Dependent Effects

In animal models, the effects of this compound vary significantly with dosage. Low doses effectively inhibit target enzymes without notable toxicity, while higher doses may result in adverse effects such as hepatotoxicity and nephrotoxicity. This highlights the importance of determining an optimal dosage for therapeutic applications.

Enzyme Kinetics Studies

Recent studies have investigated the kinetics of this compound as a substrate for various proteases. The results indicate that the compound exhibits competitive inhibition characteristics, making it a valuable tool for studying enzyme kinetics and inhibitor screening .

Metabolic Pathways Analysis

The compound's metabolism involves interactions with cytochrome P450 oxidases, leading to the formation of active metabolites. These metabolites can further interact with biomolecules, impacting metabolic flux and energy production pathways within cells .

Data Table: Biological Activity Summary

PropertyDescription
Chemical FormulaC₉H₁₁NO₃S
Target EnzymesTrypsin, Chymotrypsin
MechanismChromogenic substrate; color change upon enzymatic cleavage
Cellular EffectsModulates protease activity; influences gene expression
Dosage EffectsLow doses: effective inhibition; High doses: hepatotoxicity
Metabolic InteractionInvolved with cytochrome P450 oxidases

Properties

IUPAC Name

(4-acetamidophenyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-7(11)10-8-3-5-9(6-4-8)14-15(2,12)13/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIAKHQKXGYHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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